![molecular formula C20H31N3O2 B5137506 N-(3,4-dimethylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5137506.png)
N-(3,4-dimethylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine
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Overview
Description
N-(3,4-dimethylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine, commonly known as DOPA, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. DOPA is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
DOPA acts as a dopamine receptor ligand, binding to the D2 dopamine receptor and modulating its activity. It has been shown to increase dopamine release in the brain, leading to increased dopaminergic activity.
Biochemical and Physiological Effects:
DOPA has been shown to have various biochemical and physiological effects, including increased dopamine release in the brain, modulation of dopamine receptor activity, and potential therapeutic effects for neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DOPA in lab experiments is its high affinity for the D2 dopamine receptor, making it a useful tool for studying dopamine receptor activity. However, one of the limitations of using DOPA is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for DOPA research, including further studies on its potential therapeutic effects for neurological disorders, optimization of its synthesis method, and development of new derivatives with improved properties. Additionally, DOPA could be used in combination with other compounds to study their synergistic effects on dopamine receptor activity.
Synthesis Methods
DOPA can be synthesized using various methods, including the reductive amination of 3,4-dimethylphenylacetone with 3-(1,2-oxazinan-2-yl)propanal and piperidine in the presence of sodium borohydride. This method has been reported to yield DOPA with high purity and yield.
Scientific Research Applications
DOPA has been studied extensively for its potential in various research applications. One of the major research areas is its potential as a dopamine receptor ligand. DOPA has been shown to have high affinity for the D2 dopamine receptor, and its radiolabeled form has been used in PET imaging studies to visualize the distribution of dopamine receptors in the brain.
DOPA has also been studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Its ability to modulate dopamine receptor activity makes it a promising candidate for the treatment of these disorders.
properties
IUPAC Name |
1-[3-(3,4-dimethylanilino)piperidin-1-yl]-3-(oxazinan-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-7-8-18(14-17(16)2)21-19-6-5-10-22(15-19)20(24)9-12-23-11-3-4-13-25-23/h7-8,14,19,21H,3-6,9-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYXTUOOCFDLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CCN3CCCCO3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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